Ethyl 2-aminopent-4-enoate
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Overview
Description
Ethyl 2-aminopent-4-enoate (EAP) is a naturally occurring, non-proteinogenic amino acid found in a variety of organisms, including bacteria, plants, and animals. It is also known as 2-amino-pent-4-enoic acid or 2-amino-pentenoic acid, and is an essential component of the metabolic pathways of many organisms, including humans. EAP is a derivative of the essential amino acid alanine, and is involved in the synthesis of the neurotransmitter dopamine. It is also involved in the metabolism of other amino acids, and is an important component of the urea cycle. EAP is an important compound for research in biochemistry and physiology, and has potential applications in a wide range of fields.
Scientific Research Applications
Synthesis of Unnatural α-Amino Acid Derivatives
Ethyl 2-aminopent-4-enoate is used in the synthesis of highly substituted unnatural α-amino esters. Through a Pd(II)-catalyzed three-component coupling, it aids in creating these esters in a controlled and diastereoselective manner. This process leads to the formation of tetrahydropyridines with an α-amino ester group, which are significant in synthetic chemistry (Hopkins & Malinakova, 2007).
Crystal Structure and Bonding Interactions
Studies have shown that ethyl 2-aminopent-4-enoate forms certain unique bonding interactions. For example, ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoate, a derivative, exhibits rare N⋯π and O⋯π interactions in its crystal packing. These interactions contribute to the understanding of molecular structures and bonding mechanisms in chemistry (Zhang et al., 2011).
Enol Tautomer Analysis
Ethyl 2-acetyl-3-oxo-5-phenylpent-4-enoate, a related compound, has been analyzed using low-temperature X-ray diffraction. This analysis revealed its existence in a single enol tautomer in the crystal phase, providing insights into the tautomeric forms of related compounds (Arrieta & Mostad, 2001).
Non-Hydrogen Bond Type Interactions
Another derivative, ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, showcases an unusual C⋯π interaction, which is a non-hydrogen bond type. This interaction is significant for understanding electrostatic interactions in molecular chemistry (Zhang et al., 2012).
Synthesis of Ethyl (Z)-2-(2-Substituted-thiazol-4-yl)pent-2-enoates
Ethyl 2-aminopent-4-enoate is also involved in the synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates. This process highlights the synthesis of commercially important side-chain materials used in pharmaceuticals, demonstrating its importance in drug synthesis (Zhai et al., 2013).
Versatile Intermediate Synthesis for Peptide or Sugar Molecules
The compound is used in the synthesis of versatile intermediates for constructing peptide or fluorinated sugar molecules. This synthesis strategy is essential for developing stable isosteres of these molecules (Omote et al., 2013).
Nucleophilic Transformation
Ethyl 2-aminopent-4-enoate undergoes transformation into various derivatives upon treatment with different nucleophiles. This reactivity is crucial for producing a variety of chemical compounds with potential applications in various fields (Kakimoto et al., 1982).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-aminopent-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-5-6(8)7(9)10-4-2/h3,6H,1,4-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRBRYURDQQPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminopent-4-enoate |
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